![molecular formula C16H13F4NO2S B12118282 2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12118282.png)
2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Fluoro-3-(trifluorometil)bencenosulfonil]-1,2,3,4-tetrahidroisoquinolina es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un grupo fluoro y trifluorometil unido a una porción bencenosulfonil, que está conectada a un anillo tetrahidroisoquinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[4-Fluoro-3-(trifluorometil)bencenosulfonil]-1,2,3,4-tetrahidroisoquinolina típicamente involucra múltiples pasos, comenzando desde precursores disponibles comercialmente. Una ruta común involucra la sulfonilación de cloruro de 4-fluoro-3-(trifluorometil)bencenosulfonil con 1,2,3,4-tetrahidroisoquinolina bajo condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como la trietilamina, y el producto se purifica mediante recristalización o cromatografía.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, empleando a menudo sistemas automatizados para el control preciso de los parámetros de reacción. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), asegura la producción eficiente de material de alta calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[4-Fluoro-3-(trifluorometil)bencenosulfonil]-1,2,3,4-tetrahidroisoquinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados de sulfona.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el grupo sulfonil en un grupo sulfinil o tiol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones fluoro o trifluorometil, a menudo utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo, ácido acético y agua.
Reducción: Hidruro de litio y aluminio, éter dietílico y tetrahidrofurano.
Sustitución: Metóxido de sodio, terc-butóxido de potasio, dimetilsulfóxido y metanol.
Productos Principales
Oxidación: Derivados de sulfona.
Reducción: Derivados de sulfinil o tiol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-[4-Fluoro-3-(trifluorometil)bencenosulfonil]-1,2,3,4-tetrahidroisoquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Se investiga su potencial como sonda bioquímica para estudiar las interacciones enzimáticas y las funciones de las proteínas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades, incluidos el cáncer y los trastornos neurológicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas, como alta estabilidad térmica y resistencia a la degradación.
Mecanismo De Acción
El mecanismo de acción de 2-[4-Fluoro-3-(trifluorometil)bencenosulfonil]-1,2,3,4-tetrahidroisoquinolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo sulfonil del compuesto puede formar enlaces covalentes con sitios nucleofílicos en las proteínas, lo que lleva a la inhibición o modulación de su actividad. Además, los grupos fluoro y trifluorometil mejoran la afinidad de unión y la especificidad del compuesto, convirtiéndolo en una herramienta valiosa en el descubrimiento y desarrollo de fármacos.
Comparación Con Compuestos Similares
Compuestos Similares
- Cloruro de 4-(trifluorometil)bencenosulfonil
- 4-Fluoro-2-(trifluorometil)benzonitrilo
- Cloruro de 4-cloro-3-(trifluorometil)bencenosulfonil
Singularidad
En comparación con compuestos similares, 2-[4-Fluoro-3-(trifluorometil)bencenosulfonil]-1,2,3,4-tetrahidroisoquinolina destaca por su anillo tetrahidroisoquinolina, que confiere estabilidad y reactividad adicionales. Esta estructura única permite transformaciones químicas más diversas y aplicaciones más amplias en diversos campos.
Propiedades
Fórmula molecular |
C16H13F4NO2S |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
2-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H13F4NO2S/c17-15-6-5-13(9-14(15)16(18,19)20)24(22,23)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10H2 |
Clave InChI |
VLCCZKOFZHXPBI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


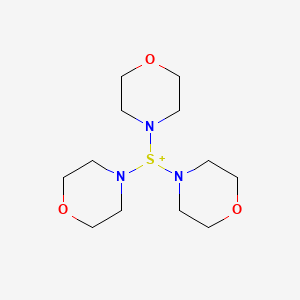
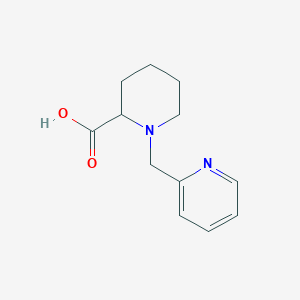
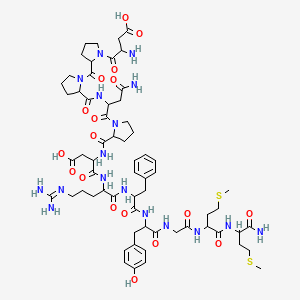
![Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester](/img/structure/B12118227.png)

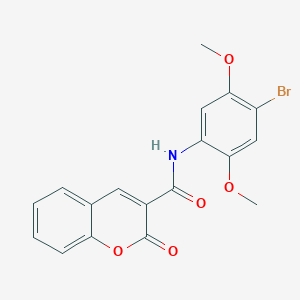

![6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118251.png)

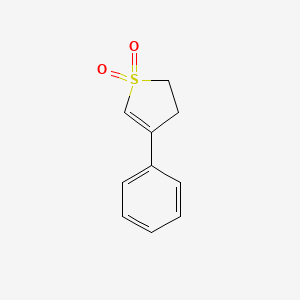
![2-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12118273.png)

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B12118279.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B12118281.png)
